Cas no 923141-48-4 (N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide)

N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide
- N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-3,4,5-trimethoxybenzamide
- Benzamide, N-[2-(2-fluorophenyl)-4-oxo-4H-1-benzopyran-6-yl]-3,4,5-trimethoxy-
-
- インチ: 1S/C25H20FNO6/c1-30-22-10-14(11-23(31-2)24(22)32-3)25(29)27-15-8-9-20-17(12-15)19(28)13-21(33-20)16-6-4-5-7-18(16)26/h4-13H,1-3H3,(H,27,29)
- InChIKey: RZQDYCKKOQNCKE-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=C2C(=CC=1)OC(C1=CC=CC=C1F)=CC2=O)(=O)C1=CC(OC)=C(OC)C(OC)=C1
じっけんとくせい
- 密度みつど: 1.344±0.06 g/cm3(Predicted)
- ふってん: 563.4±50.0 °C(Predicted)
- 酸性度係数(pKa): 11.56±0.40(Predicted)
N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2211-0429-2μmol |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
923141-48-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2211-0429-4mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
923141-48-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2211-0429-20mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
923141-48-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2211-0429-50mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
923141-48-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2211-0429-10mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
923141-48-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2211-0429-1mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
923141-48-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2211-0429-15mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
923141-48-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2211-0429-10μmol |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
923141-48-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2211-0429-25mg |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
923141-48-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2211-0429-5μmol |
N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide |
923141-48-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 |
N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide 関連文献
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
8. Back matter
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Related Articles
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamideに関する追加情報
Introduction to N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide (CAS No. 923141-48-4)
N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 923141-48-4, belongs to a class of molecules known for their chromene and benzamide moieties, which are frequently explored for their pharmacological significance.
The molecular structure of N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide incorporates several key functional groups that contribute to its reactivity and potential therapeutic applications. The presence of a fluorine atom at the 2-position of the phenyl ring enhances the compound's metabolic stability and binding affinity, while the oxo group in the chromene core provides a site for hydrogen bonding interactions. Additionally, the trimethoxy substituents on the benzamide moiety contribute to lipophilicity and solubility characteristics that are often favorable in drug design.
In recent years, there has been a growing interest in chromene derivatives due to their diverse biological activities. Studies have shown that these compounds exhibit properties such as anti-inflammatory, antioxidant, and anticancer effects. The specific arrangement of functional groups in N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide suggests potential applications in modulating pathways involved in these conditions.
Recent research has highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The fluorine atom in this molecule can influence both the electronic properties and steric environment of the surrounding groups, which can be critical for achieving optimal pharmacokinetic profiles. The combination of a chromene scaffold with a benzamide group has been explored in various contexts, including the development of novel antibiotics and antiviral agents.
The synthesis of N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are often employed to construct the complex framework of this compound. The synthesis process also necessitates rigorous purification techniques to isolate the desired product from potential byproducts.
Evaluation of the pharmacological properties of this compound has been conducted through both in vitro and in vivo studies. In vitro assays have demonstrated interactions with various biological targets, including enzymes and receptors relevant to human health. These preliminary findings have prompted further investigation into its potential therapeutic applications. In vivo studies have provided insights into its bioavailability and efficacy in animal models, reinforcing its promise as a lead compound for drug development.
The structural features of N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide also make it an attractive candidate for structure-based drug design. Computational methods such as molecular docking have been utilized to predict how this molecule might interact with biological targets at an atomic level. These simulations help in understanding the binding mechanism and can guide modifications to enhance potency and selectivity.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The electronic effects induced by fluorine can significantly alter the pharmacological properties of a molecule. In N-2-(2-fluorophenyl)-4-oxyo-oH-chromen-o6-yI--34s-trimethoxybenzamide, the fluorine atom contributes to enhanced metabolic stability by resisting nucleophilic attack. This property is particularly valuable in drug development where long half-life and resistance to degradation are desirable traits.
The benzamide moiety is another key feature that influences the behavior of this compound. Benzamides are known for their ability to act as substrates or inhibitors of various enzymes involved in pain perception and inflammation. The presence of multiple methoxy groups on the benzamide ring further modulates its pharmacological profile by affecting solubility and lipophilicity.
Future directions for research on N--24s--fluoro--44s--oxo--44H--chromeno6YI--34s--45trimethoxybenzamide include exploring its interactions with additional biological targets and evaluating its efficacy in larger-scale clinical trials. Advances in synthetic chemistry may also enable modifications to its structure that could improve its therapeutic potential or reduce side effects.
In conclusion, N--24s--fluoro--44s--oxo--44H--chromeno6YI--34s--45trimethoxybenzamide (CAS No.--92314148_44) is a promising compound with a unique structural framework that suggests multiple biological activities. Its synthesis involves sophisticated organic transformations_,_and preliminary pharmacological studies indicate potential therapeutic applications_._Further research is warranted to fully explore its capabilities_._The growing interest_in_fluorinated aromatic compounds_and_chromene derivatives_make_this_molecule_an_important_subject_of_study_in_modern_drug_discovery.
923141-48-4 (N-2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl-3,4,5-trimethoxybenzamide) 関連製品
- 50961-54-1(4-(4-Nitrophenoxy)benzaldehyde)
- 2227712-81-2((1S)-2,2,2-trifluoro-1-(3-methyl-1-benzofuran-2-yl)ethan-1-ol)
- 1021036-48-5(N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide)
- 1807263-79-1(3-Bromomethyl-2-cyano-4-(difluoromethyl)benzoic acid)
- 1261679-72-4(2,3,4-Tribromo(difluoromethoxy)benzene)
- 1251603-82-3(N-(4-ethylphenyl)-5-oxo-2H,3H,5H-1,3thiazolo2,3-bquinazoline-8-carboxamide)
- 1804838-16-1(Ethyl 3-(aminomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylate)
- 2225144-32-9(tert-butyl 3a-formyl-octahydro-1H-indole-1-carboxylate)
- 2287316-33-8(tert-butyl 3-[(4-hydroxy-1H-1,2,3-benzotriazol-1-yl)methyl]piperidine-1-carboxylate)
- 2411244-33-0(2-chloro-N-4-(dimethylamino)-2-(morpholin-4-yl)pyrimidin-5-ylacetamide)




